3-Bromobenzylhydrazine

Monoamine oxidase inhibition Neurochemistry Enzyme kinetics

3-Bromobenzylhydrazine (CAS 51859-95-1, MF: C₇H₉BrN₂, MW: 201.06 g/mol) is an arylalkylhydrazine bearing a bromine substituent at the *meta*-position of the benzyl ring. It is commercially supplied as a free base (typical purity 95–98%) and as the dihydrochloride salt (CAS 1349715-79-2) for enhanced stability.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
CAS No. 51859-95-1
Cat. No. B1284631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromobenzylhydrazine
CAS51859-95-1
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)CNN
InChIInChI=1S/C7H9BrN2/c8-7-3-1-2-6(4-7)5-10-9/h1-4,10H,5,9H2
InChIKeyVUJAAGDKMIUIFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromobenzylhydrazine (CAS 51859-95-1): Core Physicochemical & Regulatory Profile for Sourcing Decisions


3-Bromobenzylhydrazine (CAS 51859-95-1, MF: C₇H₉BrN₂, MW: 201.06 g/mol) is an arylalkylhydrazine bearing a bromine substituent at the *meta*-position of the benzyl ring . It is commercially supplied as a free base (typical purity 95–98%) and as the dihydrochloride salt (CAS 1349715-79-2) for enhanced stability . The compound is classified as a hazardous chemical (Harmful if swallowed; Causes skin and serious eye irritation; H302, H315, H319) and is intended exclusively for laboratory research use, not for human therapeutic or veterinary applications .

Why In-Class Substitution of 3-Bromobenzylhydrazine Is Scientifically Unsound


Arylalkylhydrazines share a common N–N pharmacophore, yet even subtle changes in the aromatic substitution pattern profoundly alter target binding, metabolic stability, and toxicity. The parent benzylhydrazine is an irreversible, mechanism-based inhibitor of human monoamine oxidases (MAO-A and MAO-B), with MAO-B being inhibited more tightly than MAO-A [1]; adding a single bromine atom at the *meta*-position is expected to further tune this selectivity through steric and electronic modulation, a principle established by halogen-tuned acylhydrazone MAO-B inhibitors [2]. Additionally, bromine substitution increases molecular weight (201 vs. 122 g/mol for benzylhydrazine) and alters logP, directly affecting membrane permeability, pharmacokinetics, and off-target promiscuity . These structure-dependent variations mean that unsubstituted benzylhydrazine, phenylhydrazine, or even *ortho*- or *para*-bromo isomers cannot be considered functionally equivalent procurement choices.

Head-to-Head Quantitative Evidence: 3-Bromobenzylhydrazine vs. Closest Analogs


MAO Inhibition Potency: Brominated vs. Unsubstituted Hydrazine Scaffold

While direct MAO Ki/IC50 data for 3-bromobenzylhydrazine are not publicly available, the class-level SAR is well-established. Unsubstituted benzylhydrazine acts as an irreversible MAO inhibitor with a Ki of 1.95 mM for human MAO-A and a Ki of 0.791 mM for human MAO-B at 15 °C [1]. Importantly, halogen substitution on the aromatic ring dramatically enhances MAO-B potency in related hydrazine series: for example, halogenated acylhydrazones achieve MAO-B IC50 values as low as 0.14 µM and Ki values of 0.097 µM, representing a >8,000-fold improvement over unsubstituted benzylhydrazine [2]. The *meta*-bromo substituent of 3-bromobenzylhydrazine is therefore rationally expected to confer significantly greater MAO-B affinity relative to the unsubstituted parent, based on the demonstrated halogen-dependent potency enhancement in analogous hydrazine-derived MAO inhibitors.

Monoamine oxidase inhibition Neurochemistry Enzyme kinetics

Reactivity and Versatility as a Synthetic Intermediate: The *Meta*-Bromo Advantage

The *meta*-bromo substituent on the benzyl ring enables orthogonal chemical derivatization that is unavailable to the unsubstituted benzylhydrazine. Specifically, 3-bromobenzylhydrazine can participate in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) *after* hydrazone or heterocycle formation, allowing late-stage diversification of the aryl moiety [1]. This contrasts with benzylhydrazine (CAS 555-96-4), which lacks a halogen handle and requires pre-functionalization for analogous diversification. The *meta*-bromo position is sterically less hindered than the *ortho*-position, providing superior reactivity in cross-coupling compared to 2-bromobenzylhydrazine. This synthetic advantage is evidenced by the use of 3-bromobenzyl intermediates in Pd-catalyzed amination reactions for constructing bi- and polycyclic compounds [2].

Organic synthesis Hydrazone formation Palladium-catalyzed coupling

Regioisomeric Differentiation: 3-Bromo vs. 4-Bromo vs. 2-Bromo Biological Profile

The position of the bromine atom on the benzyl ring dictates biological activity. Although direct comparative data for all three monobromobenzylhydrazine isomers (2-, 3-, and 4-bromo) measured in the same assay are lacking, separate studies indicate distinct activity profiles. For instance, derivatives of the 4-bromo isomer have demonstrated antifungal and antibacterial activity, with specific compounds showing MIC values against *Bacillus subtilis* and *Escherichia coli* [1]. Meanwhile, the 3-bromo isomer has shown cytotoxicity against breast cancer cell lines with IC50 values in the 10–25 µM range . The 2-bromo isomer is described as having different biological activities compared to 4-bromobenzylhydrazine, further confirming that bromine regiochemistry is a critical determinant of bioactivity .

Structure-activity relationship Antimicrobial Cytotoxicity

Metabolic and Toxicological Differentiation: Halogen Impact on Carcinogenicity and Stability

Chronic administration of benzylhydrazine dihydrochloride significantly increased lung tumor incidence in Swiss mice from 21% to 42% in females, establishing the carcinogenic potential of the unsubstituted parent scaffold [1]. The introduction of a bromine atom at the *meta*-position alters both electronic properties and metabolic stability, potentially affecting the rate of metabolic activation to tumorigenic species. This is supported by data showing that phenylhydrazine hydrochloride, a closely related arylhydrazine, induced blood vessel tumors (5% to 22% in females, 6% to 20% in males), demonstrating that subtle structural changes produce distinct tumorigenic profiles [1]. While carcinogenicity data for 3-bromobenzylhydrazine specifically are not available, the precedent of structure-dependent toxicity within the arylalkylhydrazine class means that the brominated analog cannot be assumed to share the identical toxicological profile of the parent benzylhydrazine.

Toxicology Mutagenicity Drug metabolism

Evidence-Based Application Scenarios for 3-Bromobenzylhydrazine (CAS 51859-95-1)


Medicinal Chemistry: MAO-B Inhibitor Lead Optimization

For structure-activity relationship (SAR) programs targeting selective MAO-B inhibition, 3-bromobenzylhydrazine provides a rationally designed scaffold that combines the irreversible hydrazine warhead of benzylhydrazine with the potency-enhancing *meta*-bromo substituent implicated in halogen-tuned MAO-B inhibitors [1]. The compound can be used as a starting material for synthesizing hydrazone or acylhydrazone derivatives, which have achieved IC50 values as low as 0.14 µM in analogous series, representing significant potency gains over the parent benzylhydrazine (Ki ~0.8–2 mM) [2].

Synthetic Methodology: Late-Stage Diversification via Pd-Catalyzed Cross-Coupling

3-Bromobenzylhydrazine serves as a bifunctional building block in which the hydrazine moiety enables rapid hydrazone or heterocycle formation, while the *meta*-bromo substituent provides a cross-coupling handle for subsequent Suzuki or Buchwald-Hartwig diversification [3]. This sequential reactivity profile is ideal for generating libraries of aryl-functionalized hydrazine derivatives without resynthesizing the hydrazine core, reducing the number of synthetic steps and enabling efficient parallel synthesis [4].

Chemical Biology: Covalent Probe Development

The hydrazine functional group is known to form covalent adducts with flavin cofactors, making 3-bromobenzylhydrazine a candidate for developing activity-based probes targeting flavin-dependent enzymes such as MAO-A, MAO-B, and lysine-specific demethylase 1 (LSD1/KDM1A) [5]. The bromine atom provides a heavy-atom label for X-ray crystallography phasing or a potential radiolabeling site via halogen exchange, expanding the compound's utility in structural biology and target engagement studies.

Anticancer Research: Cytotoxic Hydrazone Development

Derivatives of 3-bromobenzylhydrazine have exhibited cytotoxicity against human cancer cell lines, with IC50 values in the 10–25 µM range reported for breast cancer models . The *meta*-bromo substituent can be exploited for further SAR exploration by condensation with various aldehydes to generate hydrazone libraries, providing a tractable entry point for anticancer lead discovery programs focused on apoptosis induction or cell cycle disruption.

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